molecular formula C23H17BrFNO3S B2991622 [4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114872-46-6

[4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2991622
CAS No.: 1114872-46-6
M. Wt: 486.36
InChI Key: ZIJDPZKHVKWITM-UHFFFAOYSA-N
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Description

[4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C23H17BrFNO3S and its molecular weight is 486.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to targetSqualene–hopene cyclase , an enzyme involved in the cyclization of squalene into hopene .

Mode of Action

This interaction could potentially inhibit or enhance the enzyme’s function, affecting the production of hopene from squalene .

Biochemical Pathways

The compound likely affects the biochemical pathway involving the conversion of squalene into hopene. This pathway is crucial in the biosynthesis of sterols, which are vital components of cell membranes .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its target enzyme. If it inhibits the enzyme, it could lead to a decrease in the production of hopene, potentially affecting cell membrane integrity. If it enhances the enzyme’s function, it could lead to an increase in hopene production .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

Properties

IUPAC Name

[4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFNO3S/c1-14-3-9-19(15(2)11-14)23(27)22-13-26(18-7-4-16(24)5-8-18)20-12-17(25)6-10-21(20)30(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJDPZKHVKWITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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